4-Methoxy-3-methylphenylacetone
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Overview
Description
4-Methoxy-3-methylphenylacetone, also known by its IUPAC name 1-(4-methoxy-3-methylphenyl)acetone, is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to an acetone moiety. It is typically found as a colorless to pale-yellow liquid .
Safety and Hazards
4-Methoxy-3-methylphenylacetone is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
4-Methoxy-3-methylphenylacetone is an organic chemical compound used primarily as a reaction component and reagent . It serves as a useful scaffold in the synthesis of other compounds . .
Mode of Action
The mode of action of this compound is largely dependent on the specific reactions it is involved in. As a reagent, it can participate in various chemical reactions, contributing its phenylacetone moiety to the formation of new compounds . The exact nature of these interactions would depend on the other reactants and the conditions of the reaction.
Biochemical Pathways
As a chemical reagent, it is primarily used in synthetic chemistry rather than biological systems . Therefore, its impact on biochemical pathways would be indirect, through the products of its reactions.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions . The exact molecular and cellular effects would depend on the specific reactions and the resulting products.
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other reactants . These factors can affect the rate and outcome of the reactions in which the compound participates.
Preparation Methods
4-Methoxy-3-methylphenylacetone can be synthesized through various methods. One common synthetic route involves the reaction of 4-methoxy-3-methylphenylacetonitrile with ethanolic sodium ethylate, followed by hydrolysis with aqueous sulfuric acid . Another method includes the conversion of this compound from 4-methoxy-3-methylphenylacetonitrile . Industrial production methods often involve multi-step reactions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-3-methylphenylacetone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group, which is an activating group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Methoxy-3-methylphenylacetone has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research explores its potential in developing pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents
Comparison with Similar Compounds
4-Methoxy-3-methylphenylacetone can be compared with similar compounds such as:
4-Methoxyphenylacetone: Similar structure but lacks the methyl group on the phenyl ring.
3-Methoxyphenylacetone: Similar structure but the methoxy group is positioned differently on the phenyl ring.
4-Methylphenylacetone: Similar structure but lacks the methoxy group. These comparisons highlight the unique reactivity and applications of this compound due to the presence of both methoxy and methyl groups.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBPLIJLGSKDTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595277 |
Source
|
Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16882-23-8 |
Source
|
Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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